molecular formula C16H9Cl2F B15063083 1-(3,4-Dichlorophenyl)-8-fluoronaphthalene

1-(3,4-Dichlorophenyl)-8-fluoronaphthalene

Cat. No.: B15063083
M. Wt: 291.1 g/mol
InChI Key: ZWEYGNKSGVKUHM-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-8-fluoronaphthalene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a naphthalene ring substituted with a 3,4-dichlorophenyl group and a fluorine atom

Preparation Methods

The synthesis of 1-(3,4-Dichlorophenyl)-8-fluoronaphthalene typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative of 3,4-dichlorophenyl with a halogenated naphthalene in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents like ethanol or toluene and temperatures ranging from 50°C to 100°C.

Industrial production methods may involve continuous flow processes to enhance the efficiency and yield of the compound. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve high purity and scalability .

Chemical Reactions Analysis

1-(3,4-Dichlorophenyl)-8-fluoronaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the aromatic ring. Common reagents include halogens, nitrating agents, and sulfonating agents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation can be achieved using strong oxidizing agents like potassium permanganate, while reduction can be carried out using reducing agents such as lithium aluminum hydride.

    Coupling Reactions: As mentioned earlier, the Suzuki-Miyaura coupling is a key reaction for synthesizing this compound.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nitration of the compound can yield nitro-substituted derivatives, while halogenation can produce additional halogenated products.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-8-fluoronaphthalene has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound can be used as a probe to study the interactions between aromatic hydrocarbons and biological macromolecules. It may also serve as a precursor for the synthesis of biologically active compounds.

    Medicine: The compound’s derivatives may exhibit pharmacological properties, making it a potential candidate for drug development. Research is ongoing to explore its efficacy in treating various diseases.

    Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-8-fluoronaphthalene involves its interaction with molecular targets and pathways within a system. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-(3,4-Dichlorophenyl)-8-fluoronaphthalene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties.

Conclusion

This compound is a compound of significant interest due to its unique structure and versatile applications

Properties

Molecular Formula

C16H9Cl2F

Molecular Weight

291.1 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-8-fluoronaphthalene

InChI

InChI=1S/C16H9Cl2F/c17-13-8-7-11(9-14(13)18)12-5-1-3-10-4-2-6-15(19)16(10)12/h1-9H

InChI Key

ZWEYGNKSGVKUHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C3=CC(=C(C=C3)Cl)Cl)C(=CC=C2)F

Origin of Product

United States

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